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Compound of Interest

Compound Name: Furfuryl propionate

Cat. No.: B1584475 Get Quote

An objective guide for researchers and product development professionals on the distinct

characteristics and applications of two prevalent furan-based flavor compounds.

Furfuryl propionate and furfuryl acetate are two closely related esters of furfuryl alcohol that

are widely utilized in the food and beverage industry to impart a range of sweet, fruity, and

complex flavor profiles. While both share a common furan backbone, the difference in their

ester side-chain—propionate versus acetate—results in distinct sensory characteristics and

potential applications. This guide provides a comparative analysis of these two flavoring

agents, supported by available data on their chemical properties, flavor profiles, and synthesis.

Chemical and Physical Properties: A Tabular
Comparison
A fundamental understanding of the physicochemical properties of flavor compounds is crucial

for their effective application in various food matrices. The following table summarizes the key

properties of furfuryl propionate and furfuryl acetate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1584475?utm_src=pdf-interest
https://www.benchchem.com/product/b1584475?utm_src=pdf-body
https://www.benchchem.com/product/b1584475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Furfuryl Propionate Furfuryl Acetate

Molecular Formula C₈H₁₀O₃ C₇H₈O₃

Molecular Weight 154.16 g/mol 140.14 g/mol [1]

Appearance
Colorless to slightly yellow, oily

liquid

Colorless to clear yellow or

orange liquid[2]

CAS Number 623-19-8 623-17-6[1]

FEMA Number 3346[3] 2490[2]

Boiling Point 195-196 °C[4] 175-177 °C[5][6]

Density ~1.109 g/mL at 25 °C[4] ~1.118 g/mL at 25 °C[5][6]

Refractive Index ~1.462 at 20 °C[4] ~1.462 at 20 °C[5][6]

Solubility
Slightly soluble in water,

miscible with ethanol

Slightly soluble in water,

soluble in alcohol

Flavor Profile: A Qualitative and Quantitative
Perspective
The organoleptic properties of furfuryl propionate and furfuryl acetate are what truly

differentiate them as flavoring agents. While quantitative, side-by-side sensory panel data is

limited in publicly available literature, a qualitative comparison can be constructed from various

industry sources.

Furfuryl Propionate is generally characterized by a more complex and spicy flavor profile.

Descriptions often include:

Sweet, fruity, and green with notes of banana and coffee

Spicy, with undertones of nutmeg

Applications in nutty, coffee, chocolate, pineapple, and banana flavors[7]
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Furfuryl Acetate is typically described as having a more direct and fruity profile, with prominent

banana notes. Common descriptors include:

Fruity and banana-like[8]

Green banana skin taste[8]

Sweet, fruity, with a hint of horseradish

While specific, experimentally determined flavor thresholds in a standardized medium are not

readily available in the literature, the Flavor and Extract Manufacturers Association (FEMA) has

established a "Threshold of Concern" for both compounds, which relates to their safe intake

levels. For both furfuryl propionate and furfuryl acetate, this threshold is 540 µ g/person/day .

This value, however, does not directly indicate their flavor potency.

Applications in the Food and Fragrance Industry
Both esters are valuable components in the creation of complex flavor and fragrance

formulations.

Furfuryl propionate is utilized for its warm, spicy, and fruity notes in a variety of products,

including:

Baked goods

Coffee and tea beverages

Confectionery

Dairy products

As a fragrance component in cosmetics and personal care products to add complexity[9]

Furfuryl acetate is primarily used for its strong fruity and banana-like aroma in:

Beverages

Ice cream and desserts
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Candies and chewing gum

As a fragrance component in perfumes and cosmetics[1]

Both compounds are also recognized for their role as solvents and intermediates in the

synthesis of other chemicals.[1][9]

Synthesis of Furfuryl Esters: A Comparative
Overview
The synthesis of both furfuryl propionate and furfuryl acetate typically involves the

esterification of furfuryl alcohol, a bio-based derivative of furfural. The general reaction involves

reacting furfuryl alcohol with the corresponding carboxylic acid (propionic acid or acetic acid) or

its anhydride, often in the presence of an acid catalyst.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/US2368426A/en
https://patents.google.com/patent/US2368426A/en
https://patents.google.com/patent/US3952024A/en
https://www.benchchem.com/product/b1584475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furfuryl Alcohol

Furfuryl Propionate

Esterification

Propionic Acid / Anhydride Esterification

Acid Catalyst

Esterification

Furfuryl Alcohol

Furfuryl Acetate

Esterification

Acetic Acid / Anhydride Esterification

Acid Catalyst

Esterification

Click to download full resolution via product page

Figure 1: Generalized synthesis pathways for Furfuryl Propionate and Furfuryl Acetate.

Various catalysts can be employed, including solid acid catalysts, which have been shown to

give high yields of furfuryl acetate. The choice of catalyst and reaction conditions can influence

the efficiency, yield, and environmental impact of the synthesis process.

Experimental Protocols: A Framework for Evaluation
For researchers and developers seeking to conduct their own comparative analysis, the

following experimental frameworks are proposed based on established methodologies in flavor

chemistry.
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Protocol 1: Sensory Panel Evaluation (Based on
historical methods)
This protocol is adapted from a method described in a 1974 patent for the organoleptic

evaluation of flavor agents.

Preparation of Test Solutions:

Prepare a 65% solution of cane sugar in deionized water to serve as the base.

Prepare 1% (w/w) solutions of furfuryl propionate and furfuryl acetate in 96% ethyl

alcohol.

Incorporate the alcoholic solutions into the sugar syrup at varying concentrations (e.g.,

0.005 to 5 grams of the flavor agent per 100 liters of syrup).

Panel Selection and Training:

Assemble a panel of trained sensory analysts.

Familiarize the panelists with the aroma and taste profiles of the individual compounds

and the sugar syrup base.

Evaluation Procedure:

Present the flavored syrup samples to the panelists in a randomized and blind fashion.

Ask panelists to provide descriptive evaluations of the flavor profile of each sample.

Utilize a rating scale for key attributes (e.g., fruity, spicy, sweet, banana-like) to gather

quantitative data.

Data Analysis:

Analyze the descriptive and quantitative data to identify significant differences in the

sensory profiles of the two esters.
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Figure 2: Workflow for a comparative sensory panel evaluation.

Protocol 2: Stability Assessment
A comprehensive stability study is essential to determine the suitability of these flavorings in

different food systems.

Sample Preparation:

Prepare solutions of furfuryl propionate and furfuryl acetate in relevant food matrices

(e.g., acidic beverage, dairy product, baked good).
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Prepare control samples without the flavorings.

Storage Conditions:

Store the samples under various controlled conditions, including different temperatures

(e.g., refrigerated, ambient, accelerated), light exposures (e.g., dark, UV light), and pH

levels.

Analytical Monitoring:

At specified time intervals, analyze the concentration of the furfuryl esters in the samples

using a validated analytical method, such as gas chromatography-mass spectrometry

(GC-MS).

Monitor for the appearance of degradation products.

Sensory Evaluation:

Concurrently, conduct sensory evaluations of the stored samples to assess any changes

in the flavor profile.

Data Analysis:

Determine the degradation kinetics of each ester under the different storage conditions.

Correlate the analytical data with the sensory data to understand the impact of

degradation on the flavor profile.

Conclusion
Furfuryl propionate and furfuryl acetate, while structurally similar, offer distinct and valuable

tools for flavor creation. Furfuryl acetate provides a potent, straightforward fruity and banana-

like aroma, making it ideal for applications where this specific note is desired. In contrast,

furfuryl propionate delivers a more complex profile with spicy and roasted undertones,

lending itself to richer and more nuanced flavor compositions.

For researchers and developers, the choice between these two flavoring agents will depend on

the specific sensory profile required for the end product. The provided experimental
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frameworks offer a starting point for conducting in-depth comparative studies to determine the

optimal choice and application level for a given food or beverage system. Further research to

establish quantitative flavor thresholds and detailed comparative stability data would be highly

beneficial to the food science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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